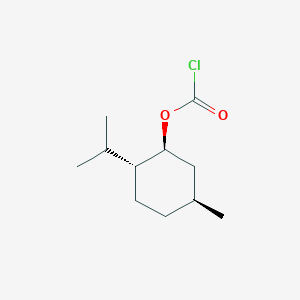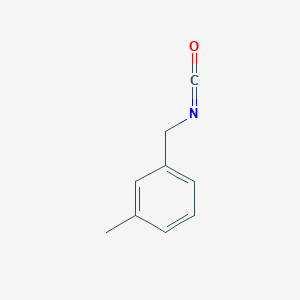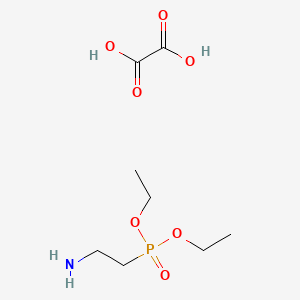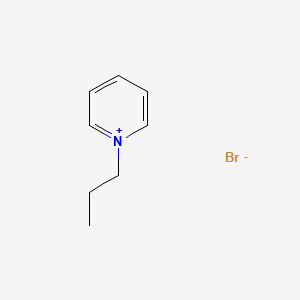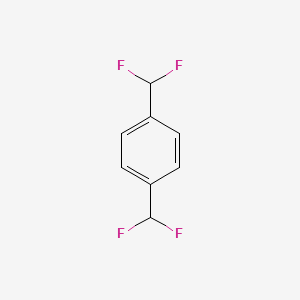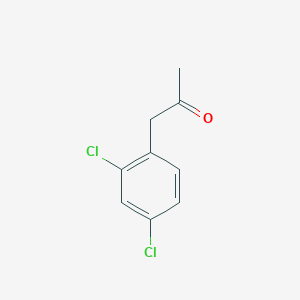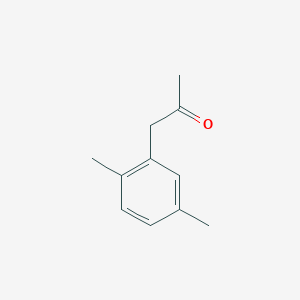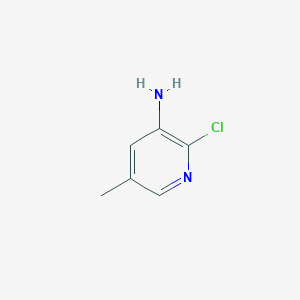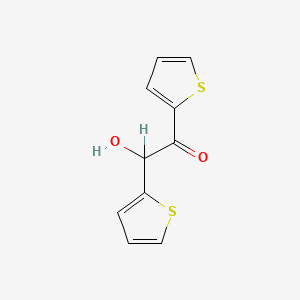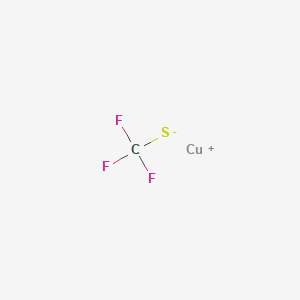
三氟甲基硫代铜(I)
描述
Copper(I) Trifluoromethanethiolate is an organocopper compound with the molecular formula CCuF₃S. It is known for its unique properties and reactivity, making it a valuable reagent in organic synthesis, particularly in the formation of trifluoromethylthio (SCF₃) groups .
科学研究应用
Copper(I) Trifluoromethanethiolate is used extensively in organic synthesis for introducing trifluoromethylthio groups into organic molecules. These groups are valuable in pharmaceuticals and agrochemicals due to their ability to enhance biological activity . The compound is also used in the synthesis of various fluorinated compounds, which are important in medicinal chemistry and material science .
作用机制
Target of Action
Copper(I) Trifluoromethanethiolate, with the chemical formula CuSCF3 , is primarily used in organic synthesis . Its primary targets are organic compounds where it introduces the -SCF3 group .
Mode of Action
Copper(I) Trifluoromethanethiolate interacts with its targets through a process known as trifluoromethylthiolation . This process involves the reaction of Copper(I) Trifluoromethanethiolate with diazonium salts containing electron-withdrawing groups to yield the corresponding trifluoromethyl aryl sulfides .
Result of Action
The primary result of Copper(I) Trifluoromethanethiolate’s action is the introduction of the -SCF3 group into organic compounds . This can significantly alter the properties of the target compound, including its reactivity, stability, and potential biological activity.
Action Environment
Copper(I) Trifluoromethanethiolate is sensitive to air and heat . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as temperature and exposure to air . It is typically stored under inert gas at temperatures between 0-10°C to maintain its stability .
生化分析
Biochemical Properties
Copper(I) Trifluoromethanethiolate plays a significant role in biochemical reactions, particularly in the context of trifluoromethylthiolation. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been utilized in reactions involving diazonium salts to produce trifluoromethyl aryl sulfides . The nature of these interactions often involves the transfer of the trifluoromethylthio group to the target molecule, facilitated by the copper(I) center. This process can lead to the formation of new carbon-sulfur bonds, which are valuable in the synthesis of pharmaceuticals and agrochemicals.
Molecular Mechanism
The molecular mechanism of Copper(I) Trifluoromethanethiolate involves its interaction with biomolecules at the molecular level. The copper(I) center in the compound can facilitate the transfer of the trifluoromethylthio group to target molecules. This process often involves the formation of a transient complex between the copper(I) center and the target molecule, followed by the transfer of the trifluoromethylthio group . This mechanism is crucial for the compound’s role in trifluoromethylthiolation reactions, enabling the formation of new carbon-sulfur bonds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Copper(I) Trifluoromethanethiolate can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that Copper(I) Trifluoromethanethiolate should be stored under inert gas and at low temperatures to maintain its stability . Over time, exposure to air and moisture can lead to the degradation of the compound, potentially reducing its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of redox reactions and oxidative stress.
Dosage Effects in Animal Models
The effects of Copper(I) Trifluoromethanethiolate can vary with different dosages in animal models. Studies have shown that at lower dosages, the compound can effectively introduce trifluoromethylthio groups into target molecules without causing significant toxicity . At higher dosages, the compound can exhibit toxic effects, potentially leading to adverse outcomes. It is important to determine the optimal dosage range to maximize the compound’s benefits while minimizing its toxic effects.
Metabolic Pathways
Copper(I) Trifluoromethanethiolate is involved in various metabolic pathways, particularly those related to the introduction of trifluoromethylthio groups into biomolecules. The compound interacts with enzymes and cofactors that facilitate these reactions. For example, it has been shown to interact with enzymes involved in redox reactions, influencing the metabolic flux and levels of metabolites within cells
Transport and Distribution
Within cells and tissues, Copper(I) Trifluoromethanethiolate is transported and distributed through interactions with transporters and binding proteins. The compound’s copper(I) center can bind to various proteins, facilitating its transport to specific cellular compartments . This distribution is important for the compound’s activity, as it ensures that the trifluoromethylthio groups are introduced into the appropriate target molecules. Additionally, the compound’s localization within cells can influence its effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of Copper(I) Trifluoromethanethiolate is a key factor in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications This localization is important for the compound’s role in biochemical reactions, as it ensures that the trifluoromethylthio groups are introduced into the appropriate biomolecules
准备方法
Synthetic Routes and Reaction Conditions: Copper(I) Trifluoromethanethiolate can be synthesized through the reaction of copper(I) chloride with trifluoromethanethiol in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar laboratory-scale procedures but scaled up with appropriate safety and handling measures .
化学反应分析
Types of Reactions: Copper(I) Trifluoromethanethiolate primarily undergoes substitution reactions. It reacts with diazonium salts to form trifluoromethyl aryl sulfides .
Common Reagents and Conditions:
Diazonium Salts: Reacts with electron-withdrawing groups.
Bases: Sodium hydride or other strong bases to deprotonate trifluoromethanethiol.
Major Products:
Trifluoromethyl Aryl Sulfides: Formed through substitution reactions with diazonium salts.
相似化合物的比较
- Copper(I) Trifluoromethylthiolate
- Copper(I) Trifluoromethylate
Comparison: Copper(I) Trifluoromethanethiolate is unique due to its ability to introduce the trifluoromethylthio group into organic molecules efficiently. Compared to Copper(I) Trifluoromethylate, which introduces a trifluoromethyl group, Copper(I) Trifluoromethanethiolate provides a sulfur-containing trifluoromethyl group, which can significantly alter the chemical and biological properties of the resulting compounds .
属性
IUPAC Name |
copper(1+);trifluoromethanethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCLDZVXWYCMMP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)[S-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCuF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371554 | |
| Record name | Copper(I) Trifluoromethanethiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3872-23-9 | |
| Record name | Copper(I) Trifluoromethanethiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3872-23-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of Copper(I) Trifluoromethanethiolate in organic synthesis?
A1: Copper(I) Trifluoromethanethiolate serves as a valuable reagent for introducing the trifluoromethylthio (SCF3) group into aromatic compounds. [, ] This is particularly useful because the SCF3 group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable modification in drug discovery and materials science.
Q2: How does Copper(I) Trifluoromethanethiolate facilitate the introduction of the trifluoromethylthio group?
A2: Research suggests that Copper(I) Trifluoromethanethiolate acts as a nucleophilic source of trifluoromethanethiolate. [] It readily reacts with diazonium salts, even those derived from anilines with electron-withdrawing groups, to yield the corresponding trifluoromethyl aryl sulfides. [] This reaction offers a simple and efficient pathway to access these valuable compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



